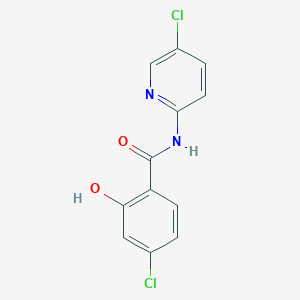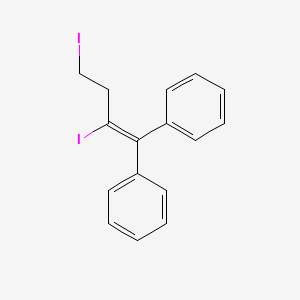
Benzene, 1,1'-(2,4-diiodo-1-butenylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- is a complex organic compound characterized by the presence of two iodine atoms and a butenylidene linkage between two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- typically involves the iodination of a precursor compound. One common method involves the reaction of a butenylidene-linked benzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and iodine are continuously fed into a reactor. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure product .
化学反应分析
Types of Reactions
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- involves its interaction with specific molecular targets. The iodine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. This compound can also participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles .
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but lacks the iodine atoms.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Contains a triple bond instead of a double bond in the butenylidene linkage
Uniqueness
The presence of iodine atoms in Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- makes it unique compared to its analogs. These iodine atoms can participate in specific interactions and reactions that are not possible with other similar compounds, enhancing its utility in various applications .
属性
CAS 编号 |
534619-01-7 |
|---|---|
分子式 |
C16H14I2 |
分子量 |
460.09 g/mol |
IUPAC 名称 |
(2,4-diiodo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14I2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
PVJXOUMLBURUJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(CCI)I)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


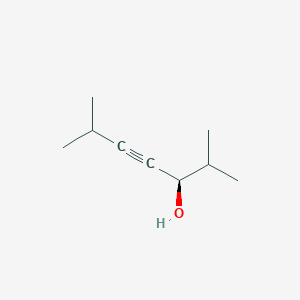
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
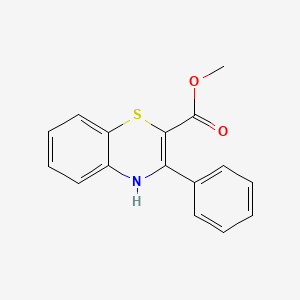
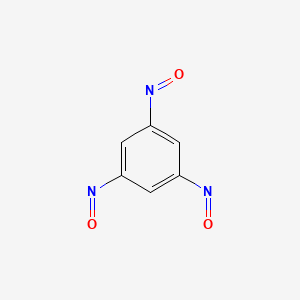
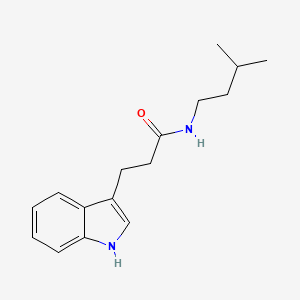
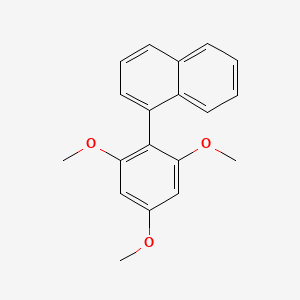
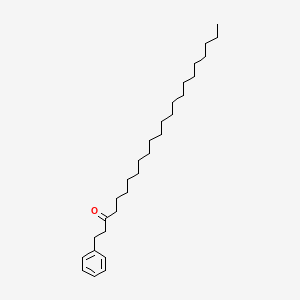
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
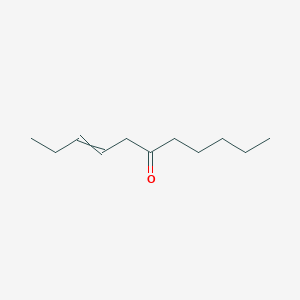
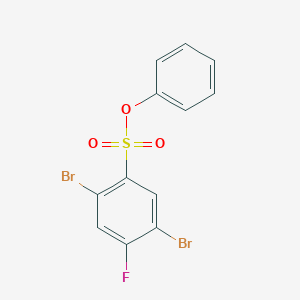
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
